N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H14N4O2S and its molecular weight is 278.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The research into derivatives of 1,2,4-triazoles, including compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, has demonstrated a range of biological activities. These activities encompass antimicrobial properties, potential anticancer effects, enzyme inhibition, and applications in corrosion inhibition, showcasing the versatility of this class of compounds in scientific research.
Antimicrobial Activity : Studies have shown that derivatives of 1,2,4-triazoles exhibit antimicrobial activity. For instance, the Mannich bases derived from 1,2,4triazoles containing an imine group have displayed significant antimicrobial effectiveness against various test microorganisms (Fandaklı et al., 2012). Similarly, another study highlighted the synthesis of 1,2,4-triazole derivatives with antimicrobial properties, suggesting their potential as antimicrobial agents (Ünver et al., 2008).
Anticancer Activity : The effectiveness of 1,2,4-triazole derivatives against cancer has been explored through the synthesis of compounds bearing the 1,2,4-triazole moiety. These compounds have been tested for their cytotoxicity against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer, showing selective toxicity towards cancer cells (Šermukšnytė et al., 2022).
Enzyme Inhibition : Research into the inhibition of enzymes such as cholinesterases by 1,2,4-triazole derivatives has been conducted, demonstrating moderate to good inhibitory activities. These compounds could serve as leads for the development of treatments for conditions associated with enzyme dysregulation (Riaz et al., 2020).
Corrosion Inhibition : Novel ecological triazole derivative corrosion inhibitors have been investigated for their effectiveness against the corrosion of mild steel in acidic conditions. These studies have shown high inhibition performance, indicating the potential of these derivatives in industrial applications (Nahlé et al., 2021).
Safety and Hazards
Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with all chemicals, it should be handled with care and appropriate safety measures should be taken.
Future Directions
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8(17)11-4-3-9(19-11)5-6-13-12(18)10-7-16(2)15-14-10/h3-4,7H,5-6H2,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAGAOYXKXSEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CN(N=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.